tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a spiro undecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic synthesis techniques. One common method starts with the formation of the spirocyclic core, followed by functional group modifications to introduce the formyl and carboxylate groups.
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution or cycloaddition to form the spirocyclic structure.
Introduction of Functional Groups: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, while the tert-butyl carboxylate group is typically introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The spirocyclic structure allows for a unique mode of interaction with biological macromolecules, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
What sets tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate apart is its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the formyl and carboxylate groups can significantly affect the compound’s chemical behavior and its suitability for different applications.
This detailed overview provides a comprehensive understanding of tert-butyl 8-formyl-3-oxa-9-azaspiro[55]undecane-9-carboxylate, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
CAS No. |
2758002-14-9 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
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